2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S3/c1-5-3-18-8(11-5)13-7(17)4-19-10-15-14-9(20-10)12-6(2)16/h3H,4H2,1-2H3,(H,11,13,17)(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJZKRKMBQQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a derivative of thiadiazole and thiazole, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, potential as an antiviral agent, and other pharmacological properties.
Chemical Structure
The compound's molecular formula is , and it features a thiadiazole ring substituted with an acetamido group and a thiazole moiety. The structural characteristics contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- A study evaluated several 1,3,4-thiadiazole derivatives and reported that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines such as K562 (chronic myelogenous leukemia) and HCT116 (colon cancer) with IC50 values ranging from 0.74 to 10 μg/mL .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | HCT116 | 3.29 |
| Thiadiazole Derivative 2 | K562 | 7.4 |
| Thiadiazole Derivative 3 | MCF7 | 0.28 |
These results suggest that the presence of specific substituents on the thiadiazole ring enhances anticancer activity.
The mechanism of action for thiadiazole derivatives often involves:
- Inhibition of Protein Kinases : Some derivatives inhibit protein kinases associated with cancer progression. For instance, a related compound inhibited Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selective activity against Bcr-Abl positive cells .
- Induction of Apoptosis : Many studies suggest that these compounds induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and DNA fragmentation .
Case Study 1: Cytotoxic Evaluation
A recent experimental study synthesized several thiadiazole derivatives and tested their cytotoxicity using MTT assays across multiple cancer cell lines. The findings indicated that modifications to the thiadiazole structure significantly influenced anticancer efficacy.
Case Study 2: Structural Activity Relationship (SAR)
A SAR analysis revealed that electron-withdrawing groups on the phenyl ring enhanced the anticancer activities of thiadiazoles. Compounds with halogenated substituents consistently showed improved potency against various tumor cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound shares structural motifs with several analogs, differing primarily in substituents on the thiadiazole or thiazole rings. Key comparisons include:
a) Thiadiazole Derivatives with Phenoxy/Benzylthio Substituents
Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () exhibit:
- Lower melting points (133–140°C vs. >200°C for the target compound, inferred from ), suggesting reduced crystallinity due to bulky aromatic substituents.
- Moderate yields (72–88%), comparable to typical thiadiazole syntheses .
The target compound’s acetamido group may enhance hydrogen bonding, increasing stability compared to halogenated or methoxy-substituted analogs.
b) Benzo[d]oxazole-Based Thiadiazoles
Compounds like 2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) () feature:
- Higher melting points (248–249°C), attributed to extended aromaticity and π-stacking.
- Lower yields (56–62%), likely due to steric hindrance during synthesis.
The target compound’s 4-methylthiazole group may confer better metabolic stability than benzo[d]oxazole derivatives.
c) Analogous 4-Methylthiazole Derivatives
N-(5-Acetamido-1,3-thiazol-2-yl)acetamide () lacks the thiadiazole-sulfanyl bridge but shares the 4-methylthiazole moiety. Key differences include:
Physicochemical Properties
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or DMSO | Enhances solubility/reactivity |
| Temperature | 80–90°C for cyclization | Prevents side reactions |
| Reaction Time | 6–8 hours for coupling steps | Ensures completion |
| Purification | Column chromatography (SiO₂) | Removes unreacted intermediates |
Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., substituent positioning) or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of derivatives with modified thiadiazole/thiazole substituents. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity .
- Mechanistic Validation : Use molecular docking to assess binding affinity to targets (e.g., bacterial dihydrofolate reductase) and validate with enzyme inhibition assays .
- Standardized Assays : Re-test compounds under uniform conditions (e.g., pH 7.4, 37°C) to eliminate variability .
Case Study :
A thiadiazole analog with a 4-fluorophenyl group showed 10× higher antibacterial activity than the 3-methoxyphenyl variant. Docking revealed stronger hydrogen bonding with the target’s active site .
Basic: Which characterization techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on acetamide (δ 2.1 ppm, singlet) and thiazole rings (δ 7.3–8.1 ppm) in DMSO-d₆ .
- ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 395.06 for C₁₄H₁₄N₄O₂S₃⁺) .
- Elemental Analysis : Ensure <0.4% deviation between calculated and observed C/H/N/S values .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Quantum Chemical Calculations : Predict reactivity using Fukui indices to identify nucleophilic/electrophilic sites on the thiadiazole core .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., with SARS-CoV-2 Mpro) over 100 ns trajectories .
- Reaction Path Search : Use tools like GRRM17 to explore feasible synthetic routes and reduce trial-and-error experimentation .
Example :
ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 60% for analogous thiadiazole-triazole hybrids .
Basic: What strategies address poor solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the acetamide moiety .
- Micronization : Reduce particle size to <10 µm via ball milling to enhance dissolution rate .
Advanced: How to analyze conflicting cytotoxicity data in cancer cell lines?
Methodological Answer:
- Dose-Response Curves : Calculate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Metabolic Profiling : Compare ROS generation and ATP levels to identify off-target mitochondrial toxicity .
Q. Data Interpretation Table :
| Cell Line | IC₅₀ (µM) | ROS Increase (%) | Apoptosis Induction |
|---|---|---|---|
| MCF-7 | 12.3 | 45% | Caspase-3 activation |
| HEK293 | >100 | 5% | None observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
